SSE15206

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

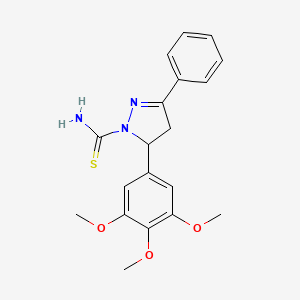

SSE15206 ist ein Inhibitor der Mikrotubuli-Polymerisation, der ein großes Potenzial zur Überwindung der Multiresistenz in Krebszellen gezeigt hat. Diese Verbindung ist ein Pyrazolinthioamid-Derivat, genauer gesagt 3-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-carbothioamid . Es zeigt potente antiproliferative Aktivitäten in verschiedenen Krebszelllinien und induziert eine Zellzyklus-Arrest in der G2/M-Phase aufgrund unvollständiger Spindelbildung .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Herstellung von Pyrazolinderivaten durch Reaktion von Chalkonen mit Hydrazinhydrat in Gegenwart von Essigsäure. Das resultierende Pyrazolin wird dann mit Thioamid umgesetzt, um das Endprodukt zu bilden . Die Reaktionsbedingungen beinhalten typischerweise das Rückflussköcheln der Reaktanten in Ethanol oder einem anderen geeigneten Lösungsmittel über mehrere Stunden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungsschritten wie Umkristallisation oder Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft hauptsächlich Reaktionen, die mit seiner Rolle als Inhibitor der Mikrotubuli-Polymerisation zusammenhängen. Es bindet an die Colchicinstelle auf Tubulin und verhindert die Polymerisation von Mikrotubuli . Diese Wirkung führt zur Störung der mitotischen Spindelbildung und zum anschließenden Zellzyklus-Arrest in der G2/M-Phase .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Chalkone, Hydrazinhydrat, Essigsäure und Thioamid . Die Reaktionen werden typischerweise unter Rückflussbedingungen in Ethanol oder einem anderen geeigneten Lösungsmittel durchgeführt .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das Pyrazolinthioamid-Derivat selbst. Während seiner Wirkung als Inhibitor der Mikrotubuli-Polymerisation unterliegt die Verbindung keiner signifikanten chemischen Umwandlung, sondern übt ihre Wirkung durch Bindungsinteraktionen mit Tubulin aus .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug zur Untersuchung der Mikrotubuli-Dynamik und der Mechanismen von Mikrotubuli-Zielmitteln . In Biologie und Medizin wird this compound verwendet, um die Mechanismen der Multiresistenz in Krebszellen zu untersuchen und neue therapeutische Strategien zur Überwindung dieser Resistenz zu entwickeln . Die Fähigkeit der Verbindung, einen Zellzyklus-Arrest und Apoptose in Krebszellen zu induzieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von Krebsmedikamenten .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Colchicinstelle auf Tubulin bindet, einem Schlüsselbestandteil von Mikrotubuli . Diese Bindung verhindert die Polymerisation von Tubulin zu Mikrotubuli, was zur Störung der mitotischen Spindelbildung und zum Zellzyklus-Arrest in der G2/M-Phase führt . Die Verbindung induziert auch Apoptose in Krebszellen, die mit der Aktivierung von p53 und der Spaltung von Poly (ADP-Ribose) Polymerase einhergeht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SSE15206 involves the preparation of pyrazoline derivatives through the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. The resulting pyrazoline is then reacted with thioamide to form the final product . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: SSE15206 primarily undergoes reactions related to its role as a microtubule polymerization inhibitor. It binds to the colchicine site on tubulin, preventing the polymerization of microtubules . This action leads to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the G2/M phase .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as chalcones, hydrazine hydrate, acetic acid, and thioamide . The reactions are typically carried out under reflux conditions in ethanol or another suitable solvent .

Major Products Formed: The major product formed from the synthesis of this compound is the pyrazolinethioamide derivative itself. During its action as a microtubule polymerization inhibitor, the compound does not undergo significant chemical transformation but rather exerts its effects through binding interactions with tubulin .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

SSE15206 has demonstrated significant antiproliferative effects across multiple cancer cell lines:

- HCT116 (colon cancer) : GI50 value of 197 ± 0.05 nM.

- A549 (lung cancer) : Effective at concentrations of 1.25 μM and 2.5 μM.

- CAL-51 (breast cancer) : Similar dose-dependent effects observed.

The compound's efficacy is particularly notable in overcoming resistance mechanisms associated with the overexpression of MDR-1 in cell lines such as KB-V1 and A2780-Pac-Res .

Case Study 1: Inhibition of Microtubule Polymerization

A study conducted on A549 lung carcinoma cells revealed that treatment with this compound inhibited microtubule repolymerization, leading to defective spindle formation during mitosis. Immunofluorescence assays confirmed that this compound treatment resulted in misaligned chromosomes and increased mitotic index compared to controls .

Case Study 2: Induction of Apoptosis

In a series of experiments involving HCT116, A549, and CAL-51 cells, this compound was shown to induce apoptosis characterized by increased Poly (ADP-ribose) polymerase cleavage and Annexin V/PI staining. The compound significantly elevated p53 levels, which is critical for apoptosis induction, suggesting a pathway for therapeutic intervention in resistant cancers .

Comparative Analysis with Other Microtubule-Targeting Agents

| Compound | Mechanism | GI50 Value (nM) | Resistance Overcoming |

|---|---|---|---|

| This compound | Microtubule polymerization inhibitor | 197 ± 0.05 | Yes |

| Colchicine | Microtubule destabilizer | ~100 | No |

| Paclitaxel | Microtubule stabilizer | ~5 | Limited |

| Vinblastine | Microtubule destabilizer | ~10 | Limited |

This compound's unique mechanism allows it to effectively target resistant cancer cells compared to traditional agents like colchicine and paclitaxel .

Wirkmechanismus

SSE15206 exerts its effects by binding to the colchicine site on tubulin, a key component of microtubules . This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of mitotic spindle formation and cell cycle arrest at the G2/M phase . The compound also induces apoptosis in cancer cells, which is accompanied by the activation of p53 and the cleavage of Poly (ADP-ribose) polymerase .

Vergleich Mit ähnlichen Verbindungen

SSE15206 ähnelt anderen Mikrotubuli-Zielmitteln wie Colchicin, Paclitaxel und Vinblastin . Es ist einzigartig in seiner Fähigkeit, die Multiresistenz in Krebszellen zu überwinden, eine Eigenschaft, die es von vielen anderen Mikrotubuli-Inhibitoren unterscheidet . Die spezifische Bindung der Verbindung an die Colchicinstelle auf Tubulin und ihre potente antiproliferative Aktivität machen sie zu einer wertvollen Ergänzung des Arsenals von Mikrotubuli-Zielmitteln .

Liste ähnlicher Verbindungen:- Colchicin

- Paclitaxel

- Vinblastin

- Vincristin

- Docetaxel

Biologische Aktivität

SSE15206 is a novel compound characterized as a microtubule depolymerizing agent, showing significant potential in overcoming multidrug resistance in various cancer cell lines. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in different cancer types, and its interactions at the molecular level.

This compound primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle during cell division, leading to aberrant mitosis and subsequent cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis is linked to the activation of p53 and increased expression of p21, which are critical regulators of the cell cycle and apoptosis pathways.

Key Findings

- Microtubule Dynamics : this compound effectively inhibits microtubule polymerization in both biochemical assays and cellular contexts. In studies, it demonstrated a complete inhibition of tubulin polymerization at concentrations comparable to known inhibitors like nocodazole .

- Cell Cycle Arrest : Treatment with this compound leads to a dose-dependent increase in the mitotic index and accumulation of cells in the G2/M phase. This was confirmed through immunofluorescence assays measuring phosphorylated histone H3 and MPM2 as mitotic markers .

- Apoptosis Induction : Prolonged exposure to this compound results in apoptotic cell death, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Annexin V/PI staining .

Efficacy Against Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating potent antiproliferative effects. Notably, it has shown effectiveness against multidrug-resistant cell lines such as KB-V1 and A2780-Pac-Res.

Antiproliferative Activity

The compound exhibited sub-micromolar GI50 values across multiple cancer types:

- HCT116 (colon cancer) : GI50 = 197 ± 0.05 nM

- A549 (lung cancer) : Effective at concentrations leading to significant mitotic arrest

- CAL-51 (breast cancer) : Induced apoptosis similarly to other tested lines .

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | GI50 (nM) | Response Type |

|---|---|---|

| HCT116 | 197 ± 0.05 | Antiproliferative |

| A549 | <100 | Mitotic Arrest |

| CAL-51 | <200 | Apoptosis Induction |

| KB-V1 | <150 | Overcomes Resistance |

| A2780-Pac-Res | <200 | Overcomes Resistance |

Case Studies

- Study on Multidrug Resistance : In a study focused on overcoming drug resistance, this compound was shown to effectively sensitize KB-V1 cells that overexpress MDR-1, a common efflux pump associated with resistance to chemotherapy. The compound's ability to bind non-covalently to tubulin allows it to evade recognition by these pumps .

- In Silico Studies : Molecular docking studies have revealed favorable interactions between this compound and the colchicine binding site on tubulin, providing insights into its structural basis for activity against resistant strains .

Eigenschaften

IUPAC Name |

5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIBFCARADPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.